Monocetrorelix pamoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

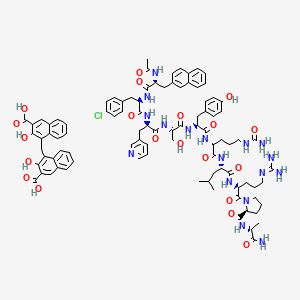

Monocetrorelix pamoate is a synthetic peptide antagonist of gonadotropin-releasing hormone (GnRH). It is used primarily in reproductive medicine to prevent premature luteinizing hormone (LH) surges in women undergoing controlled ovarian stimulation . This compound is a derivative of cetrorelix, which is known for its ability to inhibit the secretion of LH and follicle-stimulating hormone (FSH) from the anterior pituitary gland .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of monocetrorelix pamoate involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process typically involves the following steps:

Resin Loading: The initial amino acid is attached to a solid resin.

Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled to the chain using coupling reagents like HBTU or DIC.

Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and large-scale HPLC systems for purification .

Chemical Reactions Analysis

Types of Reactions

Monocetrorelix pamoate undergoes several types of chemical reactions, including:

Oxidation: This reaction can occur at methionine residues within the peptide.

Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.

Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) is commonly used.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are typical reducing agents.

Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC are used.

Major Products Formed

The major products formed from these reactions include oxidized peptides, reduced peptides, and peptides with substituted amino acid residues .

Scientific Research Applications

Monocetrorelix pamoate has several scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Investigated for its role in regulating hormone secretion and its effects on reproductive processes.

Medicine: Used in clinical settings to prevent premature LH surges during controlled ovarian stimulation.

Mechanism of Action

Monocetrorelix pamoate exerts its effects by binding to the gonadotropin-releasing hormone receptor (GnRH-R) on pituitary cells. This binding inhibits the release of LH and FSH, thereby preventing ovulation and reducing the production of sex steroids . The molecular targets involved include the GnRH-R and downstream signaling pathways that regulate hormone secretion .

Comparison with Similar Compounds

Similar Compounds

Cetrorelix: The parent compound of monocetrorelix pamoate, used for similar applications in reproductive medicine.

Ganirelix: Another GnRH antagonist used to prevent premature LH surges.

Degarelix: A GnRH antagonist used primarily in the treatment of prostate cancer.

Uniqueness

This compound is unique due to its specific formulation with pamoic acid, which enhances its stability and prolongs its duration of action compared to other GnRH antagonists . This makes it particularly useful in clinical settings where extended suppression of LH and FSH is required.

Biological Activity

Monocetrorelix pamoate is a synthetic peptide that functions as a gonadotropin-releasing hormone (GnRH) antagonist. It is primarily used in the treatment of conditions such as benign prostatic hyperplasia (BPH) and certain reproductive disorders. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, clinical applications, and relevant case studies.

This compound exerts its effects by competitively inhibiting the binding of GnRH to its receptors in the pituitary gland. This inhibition leads to a decrease in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are critical for reproductive function. The following table summarizes key aspects of its mechanism:

| Aspect | Details |

|---|---|

| Receptor Target | Gonadotropin-releasing hormone receptor (GnRHR) |

| Action Type | Antagonist |

| Effect on Hormones | Decreases LH and FSH secretion |

| Clinical Implications | Suppression of ovulation, treatment of BPH, management of hormone-dependent tumors |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and significant bioavailability following subcutaneous administration. Key pharmacokinetic parameters include:

- Absorption : Rapidly absorbed with a mean absolute bioavailability of approximately 85% after subcutaneous injection.

- Volume of Distribution : Approximately 1.16 L/kg.

- Protein Binding : High protein binding at around 86%.

- Metabolism : Primarily metabolized by peptidases, with a predominant metabolite being the (1-4) peptide.

- Elimination Half-Life : Ranges from 24 to 40 hours in humans after subcutaneous administration .

Clinical Applications

This compound has been investigated for various clinical applications, particularly in managing benign prostatic hyperplasia (BPH). A significant study demonstrated that administration of this compound led to rapid symptomatic improvement in patients with BPH:

- Study Design : A double-blind, randomized trial involving 140 patients treated with different doses of this compound over four weeks.

- Results : Significant reductions in lower urinary tract symptoms (LUTS) were observed, with sustained improvements lasting up to 26 weeks post-treatment .

Case Studies

Several case studies exemplify the efficacy and safety profile of this compound:

-

Case Study on BPH Treatment :

- Patient Profile : Male patients aged 50-75 with moderate to severe BPH symptoms.

- Treatment Regimen : Administered 60 mg this compound intramuscularly.

- Outcomes : Significant improvement in International Prostate Symptom Score (IPSS) by an average of 4 points within four weeks, with effects sustained for 26 weeks after treatment cessation .

- Study on Hormonal Regulation :

Safety Profile

This compound has shown a favorable safety profile in clinical studies. Adverse effects are generally mild and may include injection site reactions or transient hormonal fluctuations. Long-term carcinogenicity studies have not indicated any significant genotoxic effects .

Properties

CAS No. |

132741-85-6 |

|---|---|

Molecular Formula |

C93H108ClN17O20 |

Molecular Weight |

1819.4 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C70H92ClN17O14.C23H16O6/c1-39(2)31-52(61(94)82-51(15-9-28-77-69(73)74)68(101)88-30-10-16-58(88)67(100)79-40(3)59(72)92)83-60(93)50(14-8-29-78-70(75)102)81-63(96)54(34-43-20-25-49(91)26-21-43)86-66(99)57(38-89)87-65(98)56(36-45-11-7-27-76-37-45)85-64(97)55(33-42-18-23-48(71)24-19-42)84-62(95)53(80-41(4)90)35-44-17-22-46-12-5-6-13-47(46)32-44;24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29/h5-7,11-13,17-27,32,37,39-40,50-58,89,91H,8-10,14-16,28-31,33-36,38H2,1-4H3,(H2,72,92)(H,79,100)(H,80,90)(H,81,96)(H,82,94)(H,83,93)(H,84,95)(H,85,97)(H,86,99)(H,87,98)(H4,73,74,77)(H3,75,78,102);1-10,24-25H,11H2,(H,26,27)(H,28,29)/t40-,50-,51+,52+,53-,54+,55-,56-,57+,58+;/m1./s1 |

InChI Key |

RJXJRVPFMNFHLV-ANRVCLKPSA-N |

Isomeric SMILES |

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCNC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.